molecular formula C20H26N4O4S B12241872 1-[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

1-[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B12241872
M. Wt: 418.5 g/mol
InChI Key: YIJKFMUEFJBMGT-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperidine and imidazolidine moieties. Common reagents used in these reactions include methoxybenzaldehyde, piperidine, and imidazolidine derivatives. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: A simpler benzothiazole derivative with similar biological activities.

    6-Ethoxy-1,3-benzothiazole-2-amine: Another benzothiazole derivative with potential antimicrobial properties.

Uniqueness

1-[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H26N4O4S

Molecular Weight

418.5 g/mol

IUPAC Name

3-(2-methoxyethyl)-1-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C20H26N4O4S/c1-13-4-5-15(28-3)17-18(13)29-19(21-17)22-8-6-14(7-9-22)24-12-16(25)23(20(24)26)10-11-27-2/h4-5,14H,6-12H2,1-3H3

InChI Key

YIJKFMUEFJBMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCC(CC3)N4CC(=O)N(C4=O)CCOC

Origin of Product

United States

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